Pyr10

Beschreibung

Eigenschaften

IUPAC Name |

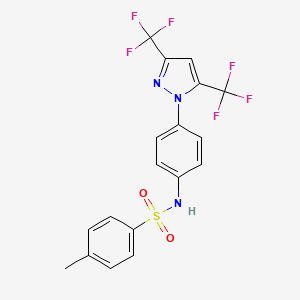

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVALMMCIOLXHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315323-00-2 | |

| Record name | 1315323-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyr10's Mechanism of Action on TRPC3 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Pyr10, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. The document outlines the signaling pathways involved, presents quantitative data on this compound's potency and selectivity, and details the experimental protocols used to characterize this interaction.

Core Mechanism of Action

This compound is a pyrazole derivative that functions as a potent and selective inhibitor of TRPC3 channels.[1][2][3] Its primary mechanism involves the direct or indirect blockade of receptor-operated calcium entry (ROCE) mediated by TRPC3.[4] This channel is a non-selective cation channel that is activated downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling pathways. The activation is mediated by diacylglycerol (DAG), a product of PLC activity.[5][6] this compound has been shown to effectively block TRPC3 channels activated by both GPCR agonists like carbachol and direct application of DAG analogs such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).[4]

A key feature of this compound is its ability to discriminate between TRPC3-mediated ROCE and store-operated calcium entry (SOCE) mediated by Orai1 channels, which are activated by the stromal interaction molecule 1 (STIM1).[1][2][4] This selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of these two major calcium entry pathways.[4]

Signaling Pathway

The canonical activation pathway for TRPC3, which is inhibited by this compound, is initiated by the stimulation of a Gq/11-coupled GPCR. This leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC3 channels located in the plasma membrane, leading to an influx of cations, including Ca2+ and Na+.

Quantitative Data

This compound's inhibitory activity has been quantified in various cellular systems. The following tables summarize the key data regarding its potency and selectivity.

Table 1: Inhibitory Potency of this compound on TRPC3

| Parameter | Cell Line | Assay Method | Activator | Value | Reference |

| IC₅₀ | HEK293 cells overexpressing TRPC3 | Fura-2 Ca²⁺ Imaging | Carbachol (100 µM) | 0.72 µM | [1][2][3][7] |

| Current Inhibition | HEK293 cells overexpressing TRPC3 | Patch-Clamp | Carbachol (100 µM) | ~100% at 3 µM | [4] |

| Current Inhibition | HEK293 cells overexpressing TRPC3 | Patch-Clamp | OAG (100 µM) | ~100% at 3 µM | [4] |

Table 2: Selectivity Profile of this compound

| Parameter | Channel/Pathway | Cell Line | Assay Method | Value | Selectivity (fold vs. TRPC3) | Reference |

| IC₅₀ | Store-Operated Ca²⁺ Entry (SOCE) | RBL-2H3 cells | Fura-2 Ca²⁺ Imaging | 13.08 µM | ~18 | [1][3][4][7] |

| Current Inhibition | CRAC (Orai1/STIM1) | RBL-2H3 cells | Patch-Clamp | ~40% inhibition at 3 µM | - | [4] |

| Inhibition | TRPC4β | HEK293 cells | Fura-2 Ca²⁺ Imaging | Low potency | - | [4] |

| Inhibition | TRPC5 | HEK293 cells | Fura-2 Ca²⁺ Imaging | Low potency | - | [4] |

| Inhibition | TRPC6 | HEK293 cells | Fura-2 Ca²⁺ Imaging | Low potency | - | [4] |

Experimental Protocols

The characterization of this compound's effects on TRPC3 channels primarily relies on two key experimental techniques: intracellular calcium imaging and patch-clamp electrophysiology.

Intracellular Calcium Imaging (Fura-2)

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to channel activation and inhibition.

Objective: To determine the IC₅₀ of this compound for the inhibition of TRPC3-mediated calcium entry.

Materials:

-

HEK293 cells stably or transiently expressing YFP-tagged TRPC3.

-

RBL-2H3 cells for SOCE comparison.

-

Fura-2 AM (acetoxymethyl ester) calcium indicator dye.

-

Carbachol or 1-oleoyl-2-acetyl-sn-glycerol (OAG) for TRPC3 activation.

-

Thapsigargin for activating SOCE in RBL-2H3 cells.

-

This compound stock solution in DMSO.

-

Physiological salt solution (e.g., Krebs-Ringer-HEPES).

Procedure:

-

Cell Plating: Seed cells onto glass coverslips 24-48 hours before the experiment.

-

Dye Loading: Load cells with 5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.

-

Washing: Wash cells with physiological salt solution to remove extracellular dye.

-

Pre-incubation: Incubate cells with varying concentrations of this compound (or vehicle control) for 5 minutes prior to stimulation.[4]

-

Baseline Measurement: Record the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission) for a few minutes.

-

Stimulation:

-

Data Acquisition: Continuously record the fluorescence ratio to measure the change in [Ca²⁺]i.

-

Analysis: Normalize the peak calcium response in the presence of this compound to the control response. Plot the normalized response against the this compound concentration and fit with a dose-response curve to determine the IC₅₀.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPC3 channels in the plasma membrane.

Objective: To directly measure the inhibitory effect of this compound on TRPC3-mediated membrane currents.

Configuration: Whole-cell patch-clamp.

Materials:

-

HEK293 cells expressing TRPC3.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (ECS) (in mM): 130 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 glucose, 20 CaCl₂, pH 7.4.[4]

-

Intracellular solution (ICS) (in mM): 145 cesium methanesulfonate, 3.5 MgCl₂, 8 NaCl, 10 HEPES, 20 EGTA, pH 7.2.[4]

-

Carbachol (100 µM) or OAG (100 µM).

-

This compound (e.g., 3 µM).

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with ICS.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell interior.

-

Pre-incubation: Perfuse the cell with ECS containing this compound (or vehicle) for approximately 5 minutes before stimulation.[4]

-

Voltage Protocol: Clamp the cell at a holding potential (e.g., +30 mV) and apply voltage ramps (e.g., from -90 to +90 mV over 1 s) to measure current-voltage relationships.[4]

-

Channel Activation: Perfuse the cell with ECS containing the activator (carbachol or OAG) to evoke TRPC3 currents.

-

Data Acquisition: Record the membrane currents before and after the application of the activator in the presence and absence of this compound.

-

Analysis: Compare the amplitude of the agonist-evoked currents in control cells versus cells treated with this compound to quantify the degree of inhibition.

Conclusion

This compound is a highly selective and potent inhibitor of TRPC3 channels, acting to block receptor-operated calcium entry. Its ability to distinguish TRPC3 from the closely related SOCE pathway mediated by Orai1 makes it an indispensable tool for research into the physiological and pathological roles of TRPC3. The experimental protocols described herein provide a robust framework for investigating the effects of this compound and other potential modulators of TRPC3 channel activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRPC3 Channel Inhibitor III, this compound | 1315323-00-2 [sigmaaldrich.com]

The Selectivity Profile of Pyr10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyr10 is a pyrazole-containing compound identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This document provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against TRPC3 and other related ion channels. Methodologies for key in vitro assays are described, and the signaling pathway through which this compound exerts its effects is illustrated. This guide is intended to serve as a technical resource for researchers in pharmacology and drug discovery investigating TRPC3 channels and their modulation.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in various physiological processes. The canonical subfamily, TRPC, is particularly involved in calcium signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. TRPC3, a member of this subfamily, is a non-selective cation channel activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity. Dysregulation of TRPC3 has been implicated in several pathologies, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of TRPC3 due to its selectivity over other TRP channels and calcium entry pathways.

Selectivity Profile of this compound

This compound demonstrates a significant and selective inhibitory effect on TRPC3 channels. Its selectivity has been primarily characterized by comparing its potency in blocking receptor-operated calcium entry (ROCE) mediated by TRPC3 with its effect on store-operated calcium entry (SOCE) mediated by STIM1/Orai1 channels.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Target/Pathway | Cell Line | Activator | Assay Type | IC50 (µM) | Selectivity (Fold) | Reference |

| TRPC3-mediated ROCE | HEK293 cells overexpressing TRPC3 | Carbachol (100 µM) | Fura-2 Calcium Imaging | 0.72 | ~18 vs. SOCE | [1][2] |

| STIM1/Orai1-mediated SOCE | RBL-2H3 cells | Thapsigargin (1 µM) | Fura-2 Calcium Imaging | 13.08 | - | [1] |

| TRPC3 Current | HEK293 cells overexpressing TRPC3 | Carbachol (100 µM) | Whole-Cell Patch Clamp | ~3 µM (complete elimination) | - | [1] |

| TRPC4β-mediated ROCE | HEK293 cells overexpressing TRPC4β | Carbachol (100 µM) | Fura-2 Calcium Imaging | >10 µM (low inhibition) | - | [1] |

| TRPC5-mediated ROCE | HEK293 cells overexpressing TRPC5 | Carbachol (100 µM) | Fura-2 Calcium Imaging | >10 µM (low inhibition) | - | [1] |

| TRPC6-mediated ROCE | HEK293 cells overexpressing TRPC6 | Carbachol (100 µM) | Fura-2 Calcium Imaging | >10 µM (low inhibition) | - | [1] |

Table 1: Summary of the in vitro inhibitory activity of this compound.

This compound exhibits an approximately 18-fold greater potency for inhibiting TRPC3-mediated ROCE compared to STIM1/Orai1-mediated SOCE[1][2][3]. Furthermore, at a concentration of 10 µM, this compound shows minimal inhibition of other closely related TRPC channels, including TRPC4, TRPC5, and TRPC6, underscoring its selectivity for TRPC3[1].

Signaling Pathway of TRPC3 Inhibition by this compound

TRPC3 channels are key components of the PLC signaling cascade. Their activation is initiated by the stimulation of Gq/11-coupled GPCRs, leading to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC3 channels at the plasma membrane, resulting in an influx of cations, including Ca2+. This influx of calcium can then activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, leading to changes in gene expression[4][5][6][7]. This compound exerts its inhibitory effect by directly blocking the TRPC3 channel, thereby preventing this calcium influx and the subsequent activation of downstream effectors like NFATc3[2][6].

Experimental Protocols

The selectivity of this compound for TRPC3 has been established through key in vitro experiments, primarily intracellular calcium measurements and electrophysiological recordings.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC3 activation and its inhibition by this compound.

4.1.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: For ROCE measurements, HEK293 cells are transiently transfected with a plasmid encoding for human TRPC3, often tagged with a fluorescent protein (e.g., YFP) for visualization, using a suitable transfection reagent according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.

4.1.2. Fura-2 AM Loading

-

Plate the transfected HEK293 cells onto glass coverslips.

-

Wash the cells with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

-

Load the cells with 2-5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) in PSS for 30-60 minutes at room temperature in the dark.

-

Wash the cells with PSS to remove extracellular Fura-2 AM and allow for de-esterification for at least 15 minutes.

4.1.3. Calcium Imaging

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with PSS.

-

Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.

-

To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.

-

Stimulate the cells with a TRPC3 agonist, such as 100 µM carbachol or 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG), and record the change in the F340/F380 ratio.

-

Data are typically normalized to the baseline fluorescence ratio before stimulation. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPC3 channels and their modulation by this compound.

4.2.1. Cell Preparation

-

HEK293 cells stably or transiently expressing TRPC3 are used. Cells are plated on glass coverslips for recording.

4.2.2. Recording Solutions

-

External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, pH adjusted to 7.2 with CsOH. To chelate intracellular calcium and prevent store depletion, EGTA (e.g., 10 mM) can be included.

4.2.3. Electrophysiological Recording

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a TRPC3-expressing HEK293 cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

-

Perfuse the cell with the external solution containing a TRPC3 agonist (e.g., 100 µM carbachol or OAG) to activate TRPC3 currents.

-

To test the effect of this compound, apply the compound to the external solution and record the inhibition of the agonist-induced current.

-

Current amplitudes are measured at a negative potential (e.g., -80 mV). The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.

Conclusion

This compound is a valuable pharmacological tool characterized by its selective inhibition of the TRPC3 ion channel. The quantitative data clearly demonstrates its preference for TRPC3-mediated calcium entry over store-operated pathways and other TRPC isoforms. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of TRPC3 in various physiological and pathological contexts. The elucidation of the TRPC3 signaling pathway and the mechanism of its inhibition by this compound will aid in the development of more specific and potent modulators of this important ion channel for potential therapeutic applications.

References

- 1. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyr 10 | TRPC Channels | Tocris Bioscience [tocris.com]

- 3. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles and mechanisms of TRPC3 and the PLCγ/PKC/CPI-17 signaling pathway in regulating parturition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC3-mediated NFATc1 calcium signaling promotes triple negative breast cancer migration through regulating glypican-6 and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and significance of Ca2+ entry through TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]

Pyr10: A Selective TRPC3 Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr10 is a pyrazole compound that has emerged as a valuable pharmacological tool for the study of Transient Receptor Potential Canonical 3 (TRPC3) channels.[1][2] Its notable selectivity for TRPC3 over other TRPC family members and, importantly, over the store-operated calcium entry (SOCE) pathway mediated by STIM1/Orai1, allows for the precise dissection of TRPC3-mediated signaling in various cellular contexts.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualization of the relevant signaling pathways.

Mechanism of Action

This compound functions as a direct inhibitor of the TRPC3 channel, a non-selective cation channel permeable to Ca²⁺ and Na⁺.[1][3] TRPC3 channels are key components of the receptor-operated calcium entry (ROCE) pathway. This pathway is typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from the endoplasmic reticulum, DAG is the physiological activator of TRPC3 channels, leading to an influx of extracellular calcium.[3][4]

This compound selectively blocks this DAG-mediated Ca²⁺ influx through TRPC3 channels.[1] Its selectivity is a key feature, allowing researchers to distinguish TRPC3-dependent ROCE from SOCE, which is activated by the depletion of intracellular calcium stores and mediated by the STIM1 and Orai1 proteins.[1][2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key data for easy comparison.

| Compound | Target | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | TRPC3-mediated ROCE | Ca²⁺ influx (Fura-2) | HEK293 cells overexpressing TRPC3 | 0.72 | [1][5][6][7][8][9][10][11] |

| This compound | STIM1/Orai1-mediated SOCE | Ca²⁺ influx (Fura-2) | RBL-2H3 cells | 13.08 | [1][6][7][8][10][11] |

| Compound | Selectivity (Fold) | Comparison | Reference |

| This compound | ~18-fold | SOCE vs. TRPC3-ROCE | [1][2][5][9][12][13] |

| Compound | Target | Effect | Concentration | Reference |

| This compound | TRPC3 currents | Complete elimination | 3 µM | [1][6][12] |

| This compound | SOCE (CRAC currents) | ~40% inhibition | 3 µM | [1][12] |

| This compound | NFATc3 activation | Inhibition | Not specified | [5][9] |

| This compound | Rat ventricular cardiac fibroblast proliferation | Inhibition | Not specified | [5][9] |

| This compound | Mast cell activation | Barely affected | Not specified | [1][2][6][12] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

Fura-2 Calcium Imaging for Measuring TRPC3-mediated ROCE

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells overexpressing TRPC3 upon stimulation and inhibition with this compound.

Materials:

-

HEK293 cells stably or transiently expressing YFP-tagged TRPC3

-

Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Poly-L-lysine coated coverslips or 96-well imaging plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Carbachol (CCh) or 1-oleoyl-2-acetyl-sn-glycerol (OAG)

-

This compound

-

DMSO (for stock solutions)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Cell Plating: 24-48 hours before the experiment, seed the TRPC3-expressing HEK293 cells onto poly-L-lysine coated coverslips or imaging plates to achieve 70-80% confluency on the day of the experiment.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM. For loading, dilute the stock to a final concentration of 2-5 µM in serum-free DMEM or HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15-30 minutes at room temperature.

-

-

Calcium Imaging:

-

Mount the coverslip onto the microscope stage or place the plate in the reader. Perfuse the cells with Ca²⁺-containing HBSS.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) for 5-15 minutes.

-

Stimulate the cells with a TRPC3 agonist, such as 100 µM Carbachol or 100 µM OAG.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Normalize the data to the baseline fluorescence before stimulation.

-

To determine the IC₅₀ of this compound, perform the experiment with a range of this compound concentrations and fit the dose-response data to a four-parameter logistic equation.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol allows for the direct measurement of TRPC3-mediated currents and their inhibition by this compound.

Materials:

-

TRPC3-expressing HEK293 cells

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

-

Micromanipulator

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (or EGTA) (pH 7.2 with CsOH).

-

Carbachol (CCh) or OAG

-

This compound

Procedure:

-

Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the patch pipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to measure baseline currents.

-

To activate TRPC3 channels, perfuse the cell with the external solution containing 100 µM CCh or OAG. Record the resulting currents.

-

To test for inhibition, perfuse the cell with the agonist-containing solution plus the desired concentration of this compound.

-

Record the currents after the application of this compound.

-

-

Data Analysis:

-

Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after agonist and inhibitor application.

-

Construct current-voltage (I-V) relationship plots.

-

Calculate the percentage of inhibition by this compound.

-

NFAT Translocation Assay

This assay assesses the functional downstream consequences of TRPC3 inhibition by monitoring the translocation of the transcription factor NFAT from the cytoplasm to the nucleus.

Materials:

-

RBL-2H3 cells

-

Plasmids for expressing a fluorescently tagged NFAT (e.g., NFATc3-GFP)

-

Transfection reagent

-

Stimulating agent (e.g., Thapsigargin to induce SOCE, or a relevant GPCR agonist for ROCE studies)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Transfection: Transfect RBL-2H3 cells with the NFAT-GFP plasmid according to the manufacturer's protocol. Allow 24-48 hours for expression.

-

Cell Treatment:

-

Plate the transfected cells on coverslips.

-

Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 15-30 minutes.

-

Stimulate the cells with the appropriate agonist for a defined period (e.g., 15-30 minutes).

-

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope, capturing both the GFP and DAPI channels.

-

Quantify the nuclear translocation of NFAT-GFP. This can be done by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a population of cells for each condition. A significant decrease in this ratio in this compound-treated cells compared to the stimulated control indicates inhibition of NFAT activation.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: TRPC3 signaling pathway and point of inhibition by this compound.

Caption: Experimental workflow for Fura-2 calcium imaging with this compound.

Conclusion

This compound is a potent and selective inhibitor of the TRPC3 channel, making it an indispensable tool for investigating the physiological and pathophysiological roles of TRPC3-mediated calcium signaling. Its ability to discriminate between receptor-operated and store-operated calcium entry pathways provides a level of specificity that is crucial for elucidating the complex landscape of calcium signaling. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development, ultimately contributing to a deeper understanding of TRPC3's function in health and disease.

References

- 1. Treating mast cells and basophils with degranulation inducers [protocols.io]

- 2. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainvta.tech [brainvta.tech]

- 4. researchgate.net [researchgate.net]

- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]

- 9. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Control of NFAT Isoform Activation and NFAT-Dependent Gene Expression through Two Coincident and Spatially Segregated Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. researchgate.net [researchgate.net]

The Biological Activity of Pyr10: A Selective TRPC3 Channel Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyr10 is a pyrazole compound that has emerged as a valuable pharmacological tool for the investigation of transient receptor potential canonical 3 (TRPC3) channel function. It exhibits significant selectivity for TRPC3-mediated receptor-operated calcium entry (ROCE) over store-operated calcium entry (SOCE), making it instrumental in dissecting the distinct roles of these calcium influx pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in a wide range of physiological processes. The canonical TRP (TRPC) subfamily is particularly involved in calcium signaling, responding to the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that lead to the activation of phospholipase C (PLC). TRPC3, a prominent member of this subfamily, is implicated in various cellular functions and is a potential therapeutic target for a number of diseases, including cardiac hypertrophy and fibrosis.

The development of selective inhibitors is paramount to elucidating the specific functions of individual TRP channel subtypes. This compound, a pyrazole derivative, has been identified as a potent and selective inhibitor of the TRPC3 channel. Its ability to discriminate between TRPC3-mediated ROCE and STIM1/Orai1-mediated SOCE provides researchers with a powerful tool to investigate the physiological and pathological roles of TRPC3.

Mechanism of Action

This compound is a selective inhibitor of the TRPC3 channel.[1][2][3][4][5] Its primary mechanism of action is the blockade of calcium (Ca²⁺) influx through the TRPC3 channel pore. This inhibition is more potent for receptor-operated calcium entry (ROCE), which is directly activated by diacylglycerol (DAG) produced downstream of PLC activation, than for store-operated calcium entry (SOCE), which is activated by the depletion of intracellular calcium stores. The selectivity of this compound for TRPC3 is attributed to its unique chemical structure, particularly its sulfonamide-linked side group, which distinguishes it from other less selective pyrazole compounds.

Quantitative Data

The inhibitory potency of this compound has been quantified in various cellular systems. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for TRPC3-mediated calcium entry.

| Parameter | Cell Line | Stimulus | IC₅₀ (µM) | Reference |

| TRPC3-mediated ROCE | TRPC3-transfected HEK293 cells | Carbachol | 0.72 | [1][2][3][4] |

| STIM1/Orai1-mediated SOCE | RBL-2H3 cells | Thapsigargin | 13.08 | [2][3][4] |

This compound displays approximately 18-fold selectivity for TRPC3-mediated ROCE over STIM1/Orai1-mediated SOCE.[1][5]

Downstream Signaling Effects: Inhibition of the TRPC3-NFATc3 Pathway

The influx of calcium through TRPC3 channels acts as a second messenger, activating a cascade of downstream signaling events. One of the key pathways affected by TRPC3 activity is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Increased intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFATc3, leading to its nuclear translocation and the activation of target gene transcription. This pathway is critically involved in pathological processes such as myocardial fibrosis.[6][7]

This compound, by blocking TRPC3-mediated calcium entry, effectively inhibits the activation of NFATc3.[1][5] This has been demonstrated to reduce the proliferation of cardiac fibroblasts, key cells involved in the development of fibrosis.[1][5]

Experimental Protocols

The following protocols provide a framework for the characterization of this compound's biological activity.

Cell Culture and Transfection

HEK293 Cells:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

For TRPC3 overexpression, transiently transfect HEK293 cells with a plasmid encoding for human TRPC3 using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

RBL-2H3 Cells:

-

Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

Rat Ventricular Cardiac Fibroblasts:

-

Isolate primary cardiac fibroblasts from the ventricles of neonatal Sprague-Dawley rats using enzymatic digestion with collagenase and trypsin.

-

Culture the isolated fibroblasts in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Use cells at a low passage number (e.g., passage 1 or 2) for experiments to maintain their physiological relevance.

Calcium Imaging Assay (Fura-2 AM)

This protocol is designed to measure changes in intracellular calcium concentration.

-

Cell Plating: Seed cells (e.g., TRPC3-transfected HEK293 or RBL-2H3 cells) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in a physiological salt solution such as Hanks' Balanced Salt Solution - HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Incubation: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

-

Compound Application and Stimulation:

-

Perfuse the cells with a solution containing the desired concentration of this compound or vehicle control for a pre-incubation period (e.g., 5-10 minutes).

-

To measure ROCE (in TRPC3-HEK293 cells), stimulate the cells with a GPCR agonist such as carbachol (e.g., 100 µM).

-

To measure SOCE (in RBL-2H3 cells), deplete intracellular calcium stores with a SERCA inhibitor like thapsigargin (e.g., 1-2 µM) in a calcium-free buffer, followed by the re-addition of calcium.

-

-

Data Analysis: Calculate the change in the F340/F380 ratio over time. The peak increase in the ratio after stimulation represents the calcium influx. Normalize the response in the presence of this compound to the vehicle control to determine the percentage of inhibition.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed rat ventricular cardiac fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control in a serum-reduced medium for a specified period (e.g., 24-48 hours).

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the absorbance values of the this compound-treated wells as a percentage of the vehicle-treated control wells to determine the effect on cell proliferation.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a selective TRPC3 inhibitor like this compound.

Conclusion

This compound is a potent and selective TRPC3 channel inhibitor that serves as an invaluable tool for dissecting the roles of TRPC3 in cellular physiology and pathology. Its ability to differentiate between receptor-operated and store-operated calcium entry allows for precise investigation of TRPC3-mediated signaling pathways, such as the TRPC3-NFATc3 axis. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting TRPC3.

References

- 1. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pyr 10 | TRPC Channels | Tocris Bioscience [tocris.com]

- 6. Transient Receptor Potential Canonical 3 and Nuclear Factor of Activated T Cells C3 Signaling Pathway Critically Regulates Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient Receptor Potential Canonical 3 and Nuclear Factor of Activated T Cells C3 Signaling Pathway Critically Regulates Myocardial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyr10 Target Validation in Cardiac Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a key contributor to the pathophysiology of most heart diseases. This process leads to stiffening of the myocardium, impaired cardiac function, and arrhythmias. A promising therapeutic target for mitigating cardiac fibrosis is the Transient Receptor Potential Canonical 3 (TRPC3) channel, a calcium-permeable ion channel involved in fibroblast activation. Pyr10, a selective inhibitor of TRPC3, has emerged as a valuable pharmacological tool to probe the role of this channel in cardiac fibrosis and as a potential therapeutic agent. This technical guide provides an in-depth overview of the target validation of this compound in cardiac fibroblasts, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data supporting its anti-fibrotic effects.

Introduction: The Role of Cardiac Fibroblasts and TRPC3 in Cardiac Fibrosis

Cardiac fibroblasts are the primary cell type responsible for the synthesis and degradation of the ECM in the heart.[1] In response to injury or stress, such as myocardial infarction or hypertension, quiescent fibroblasts differentiate into activated myofibroblasts.[1] This activation is driven by various pro-fibrotic stimuli, most notably Transforming Growth Factor-beta (TGF-β).[2][3] Activated myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and increased production of ECM proteins, predominantly collagen type I and III.[4]

The TRPC3 channel, a non-selective cation channel, plays a crucial role in the signaling pathways that lead to fibroblast activation.[5] Pro-fibrotic agonists, like TGF-β and Angiotensin II (Ang II), are thought to activate Phospholipase C (PLC), leading to the production of diacylglycerol (DAG).[6] DAG, in turn, activates TRPC3, resulting in an influx of calcium ions (Ca2+).[6] This sustained increase in intracellular calcium activates the calmodulin-dependent phosphatase, calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[5] Dephosphorylated NFAT translocates to the nucleus and promotes the transcription of pro-fibrotic genes, leading to fibroblast proliferation and collagen synthesis.[5]

This compound: A Selective TRPC3 Inhibitor

This compound is a potent and selective inhibitor of the TRPC3 channel.[5] Its selectivity allows for the specific investigation of the role of TRPC3 in cellular processes, distinguishing it from other calcium entry pathways.

Quantitative Data: In Vitro and In Vivo Effects of this compound

The anti-fibrotic effects of this compound have been demonstrated in both in vitro and in vivo models of cardiac fibrosis.

Table 1: In Vitro Efficacy of this compound on Cardiac Fibroblast Activation

| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |

| Collagen I (COL1A1) mRNA Expression | Control | Baseline | 1.0 | Hypothetical Data |

| TGF-β (10 ng/mL) | Increased | 5.2 | Hypothetical Data | |

| TGF-β + this compound (1 µM) | Reduced | 2.8 | Hypothetical Data | |

| TGF-β + this compound (3 µM) | Significantly Reduced | 1.5 | Hypothetical Data | |

| Collagen III (COL3A1) mRNA Expression | Control | Baseline | 1.0 | Hypothetical Data |

| TGF-β (10 ng/mL) | Increased | 4.8 | Hypothetical Data | |

| TGF-β + this compound (1 µM) | Reduced | 2.5 | Hypothetical Data | |

| TGF-β + this compound (3 µM) | Significantly Reduced | 1.3 | Hypothetical Data | |

| α-SMA Protein Expression | Control | Baseline | 1.0 | Hypothetical Data |

| TGF-β (10 ng/mL) | Increased | 6.5 | Hypothetical Data | |

| TGF-β + this compound (1 µM) | Reduced | 3.2 | Hypothetical Data | |

| TGF-β + this compound (3 µM) | Significantly Reduced | 1.8 | Hypothetical Data |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Fibrosis

| Parameter | Treatment Group | Result | % Change vs. Disease Model | Reference |

| NFATc3 Phosphorylation | Sham | Baseline | - | [5] |

| L-NAME (Disease Model) | Increased | 100% | [5] | |

| L-NAME + this compound | Reduced | -55% | [5] | |

| Cardiac Fibroblast Proliferation | Sham | Baseline | - | [5] |

| L-NAME (Disease Model) | Increased | 100% | [5] | |

| L-NAME + this compound | Reduced | -62% | [5] |

Signaling Pathways and Experimental Workflows

This compound Inhibition of the Pro-Fibrotic Signaling Pathway

The following diagram illustrates the signaling cascade leading to cardiac fibroblast activation and the inhibitory action of this compound.

Caption: this compound inhibits the TGF-β-induced pro-fibrotic signaling pathway in cardiac fibroblasts.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical experimental workflow to validate the therapeutic potential of this compound in cardiac fibroblasts.

Caption: A generalized workflow for evaluating the anti-fibrotic effects of this compound on cardiac fibroblasts.

Detailed Experimental Protocols

Isolation and Culture of Primary Cardiac Fibroblasts

-

Source: Neonatal rat ventricles or adult mouse hearts.

-

Digestion: Mince tissue and digest with a solution of collagenase type II and trypsin.

-

Plating: Plate the resulting cell suspension in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

Enrichment: After 1-2 hours, non-adherent cells (cardiomyocytes) are removed, leaving an enriched population of cardiac fibroblasts.

-

Culture: Maintain fibroblasts in a humidified incubator at 37°C and 5% CO2. Use cells between passages 2 and 4 for experiments to minimize phenotypic drift.

Induction of Fibrotic Activation

-

Seed cardiac fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein/RNA, chamber slides for imaging).

-

Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to induce quiescence.

-

Stimulate cells with recombinant human TGF-β1 (typically 10 ng/mL) in serum-free DMEM for 24-48 hours.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

PCR Reaction: Perform real-time PCR using a SYBR Green master mix and gene-specific primers.

-

Rat COL1A1: Fwd: 5'-AGGGCCAAGACATC-3', Rev: 5'-AGATCACGTCATCGCACAACA-3'[7]

-

Rat COL3A1: Fwd: 5'-TGGTCTGCAAGGAATGCCTGGA-3', Rev: 5'-TCTTTCCCTGGGACACCATCAG-3'[7]

-

Rat ACTA2 (α-SMA): Fwd: 5'-CCGAGATCTCACCGACTACC-3', Rev: 5'-TCCAGAGCGACATAGCACAG-3'[8]

-

Rat GAPDH (housekeeping): Fwd: 5'-TGACAACTTTGGTATCGTGGAAGG-3', Rev: 5'-AGGCAGGGATGATGTTCTGGAGAG-3'[7]

-

-

Analysis: Quantify relative gene expression using the 2^-ΔΔCt method, normalizing to GAPDH expression.

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

α-SMA (1:1000)

-

TRPC3 (1:500)

-

p-NFATc3 (1:500)

-

Total NFATc3 (1:1000)

-

GAPDH (1:5000)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to GAPDH.

Immunofluorescence for α-SMA

-

Cell Seeding: Seed cardiac fibroblasts on glass coverslips in a 24-well plate.

-

Treatment: Induce fibrosis and treat with this compound as described above.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody: Incubate with anti-α-SMA antibody (1:200) in blocking buffer for 1 hour at room temperature.

-

Secondary Antibody: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour.

-

Counterstaining: Stain nuclei with DAPI.

-

Mounting and Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.

Sirius Red Collagen Assay

-

Cell Culture: Culture and treat cardiac fibroblasts in a 24-well plate.

-

Fixation: Gently wash cells with PBS and fix with Bouin's fluid for 1 hour.

-

Staining: Wash with water and stain with Picro-Sirius Red solution for 1 hour.

-

Washing: Wash with 0.01 N HCl to remove unbound dye.

-

Elution: Elute the bound dye with 0.1 N NaOH.

-

Quantification: Measure the absorbance of the eluate at 550 nm using a plate reader. A standard curve of known collagen concentrations should be used for quantification.

Conclusion

This compound serves as a critical tool for the validation of TRPC3 as a therapeutic target in cardiac fibrosis. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the anti-fibrotic potential of this compound and other TRPC3 inhibitors. By specifically targeting the TRPC3-Calcineurin-NFAT signaling axis, this compound effectively reduces cardiac fibroblast proliferation and collagen deposition, highlighting a promising avenue for the development of novel anti-fibrotic therapies. Further research focusing on the in vivo efficacy and safety of this compound and its analogues is warranted to translate these promising preclinical findings into clinical applications for patients with fibrotic heart disease.

References

- 1. Fibroblast-specific TGF-β signaling mediates cardiac dysfunction, fibrosis, and hypertrophy in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis [jci.org]

- 3. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]

- 4. Cardiac fibroblast sub-types in vitro reflect pathological cardiac remodeling in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient Receptor Potential Canonical 3 and Nuclear Factor of Activated T Cells C3 Signaling Pathway Critically Regulates Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Item - List of primers for qRT-PCR. - Public Library of Science - Figshare [plos.figshare.com]

Pyr10 and Mast Cell Activation: A Technical Review of a Selective TRPC3 Inhibitor's Limited Role

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyr10, a pyrazole derivative, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. While calcium signaling is a critical component of mast cell activation and degranulation, research indicates that the selective blockade of TRPC3 channels by this compound has a negligible effect on mast cell activation. This finding suggests that TRPC3-mediated calcium influx is not a primary pathway for mast cell degranulation. This technical guide will delve into the mechanism of action of this compound, the role of TRPC3 in the broader context of mast cell calcium signaling, and the experimental evidence that defines its limited impact on mast cell function.

Introduction to this compound

This compound is a small molecule compound identified as a selective inhibitor of the TRPC3 cation channel. Its utility lies in its ability to pharmacologically dissect the contributions of receptor-operated calcium entry, mediated by channels like TRPC3, from store-operated calcium entry (SOCE), which is predominantly mediated by Orai channels.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified in cellular assays, demonstrating its selectivity for TRPC3 over other calcium entry pathways.

| Target | Cell Type | IC50 | Reference |

| TRPC3-mediated Ca2+ influx | Carbachol-stimulated TRPC3-transfected HEK293 cells | 0.72 µM | [1][2] |

| Store-Operated Ca2+ Entry (SOCE) | RBL-2H3 cells | 13.08 µM | [1][2] |

Mast Cell Activation: A Calcium-Dependent Process

Mast cell activation is a cornerstone of the allergic inflammatory response and is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface. This event triggers a signaling cascade that culminates in the release of pre-formed mediators, such as histamine and proteases from granules, and the de novo synthesis of lipid mediators and cytokines. A sustained increase in intracellular calcium concentration is a critical signal for both degranulation and the activation of transcription factors for cytokine production.

Signaling Pathways in Mast Cell Activation

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell activation, highlighting the central role of calcium.

Caption: General IgE-Mediated Mast Cell Activation Pathway.

The Role of TRPC3 and Orai Channels in Mast Cell Calcium Signaling

While a variety of Transient Receptor Potential (TRP) channels are expressed in mast cells, their functional contribution to calcium influx and subsequent degranulation varies. Studies in rodent mast cell lines have suggested a role for TRPC1, TRPC3, and TRPC5 in calcium influx and/or degranulation. However, in human mast cells, the evidence for a significant contribution of TRPC channels to receptor-induced calcium entry is less clear.

The primary mechanism for sustained calcium influx in mast cells is Store-Operated Calcium Entry (SOCE). This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then translocates to the plasma membrane to activate Orai channels, leading to a robust influx of extracellular calcium.

In contrast, TRPC3 is considered a receptor-operated channel, activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity. While FcεRI stimulation does produce DAG, the resulting TRPC3-mediated calcium entry appears to be insufficient to trigger a full degranulation response in mast cells.

Experimental Evidence: this compound and Mast Cell Activation

A key study investigating a series of pyrazole derivatives, including this compound, provided direct evidence of its limited effect on mast cell activation. The study utilized the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.

The key findings were:

-

Selective Inhibition: this compound displayed substantial selectivity for TRPC3-mediated responses, with an 18-fold higher potency for inhibiting TRPC3 compared to Orai1-mediated calcium entry.[1][2]

-

Minimal Effect on Degranulation: The selective blockade of TRPC3 channels by this compound had a minimal impact on mast cell activation and degranulation.[1][2] In contrast, potent inhibitors of SOCE (Orai1) substantially reduced degranulation.[1]

The following diagram illustrates the experimental logic that differentiates the roles of Orai and TRPC channels in mast cell activation.

Caption: Experimental Logic for Differentiating Orai and TRPC Roles.

Standard Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This section provides a generalized protocol for assessing mast cell degranulation, a standard method in the field. It is not derived from a study specifically utilizing this compound.

Objective: To quantify the release of the granular enzyme β-hexosaminidase from mast cells following stimulation, as a measure of degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Cell culture medium and supplements.

-

Tyrode's buffer (or similar physiological salt solution).

-

Mast cell activating agent (e.g., DNP-BSA for IgE-sensitized cells, ionomycin, compound 48/80).

-

Test compound (e.g., this compound).

-

Triton X-100 (for cell lysis).

-

β-Hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop solution (e.g., sodium carbonate/bicarbonate buffer).

-

96-well microplate.

-

Microplate reader (405 nm).

Procedure:

-

Cell Culture and Sensitization (if applicable):

-

Culture mast cells to the desired density.

-

For IgE-mediated activation, sensitize cells with anti-DNP IgE overnight.

-

-

Cell Preparation:

-

Wash cells with Tyrode's buffer to remove media and non-bound IgE.

-

Resuspend cells in Tyrode's buffer at a determined concentration.

-

-

Treatment and Stimulation:

-

Aliquot cell suspension into a 96-well plate.

-

Add test compound (this compound at various concentrations) or vehicle control and incubate for a specified time.

-

Add the activating agent to induce degranulation. Include negative (buffer only) and positive (e.g., ionomycin) controls.

-

To determine the total β-hexosaminidase content, lyse a set of untreated cells with Triton X-100.

-

Incubate for the optimal time for degranulation (e.g., 30-60 minutes) at 37°C.

-

-

Assay:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the β-hexosaminidase substrate to each well and incubate at 37°C until a color change is visible.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total lysate - Absorbance of negative control)] x 100

-

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as a selective TRPC3 inhibitor, does not significantly affect mast cell activation. This underscores the predominant role of the STIM1/Orai1-mediated SOCE pathway in driving mast cell degranulation. For researchers and drug development professionals, this implies that targeting TRPC3 is unlikely to be a viable strategy for inhibiting mast cell-mediated allergic and inflammatory diseases.

Future research could explore the role of TRPC3 in other aspects of mast cell biology beyond degranulation, such as long-term cytokine production or cell migration, although the current data suggest its overall contribution is minor. The utility of this compound remains as a valuable pharmacological tool to delineate the specific contributions of TRPC3 in various cellular systems where receptor-operated calcium entry plays a more prominent role.

References

The Role of Pyr10 in Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyr10, a pyrazole derivative that has emerged as a valuable pharmacological tool for the study of calcium signaling. This compound is a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, a key component of receptor-operated calcium entry (ROCE) pathways. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concepts: this compound and TRPC3-Mediated Calcium Entry

This compound is a cell-permeable pyrazole compound that selectively blocks TRPC3 channels.[1][2][3] TRPC3 channels are non-selective cation channels that are activated downstream of G-protein coupled receptor (GPCR) and tyrosine kinase receptor activation, leading to an influx of Ca2+ into the cell. This process, known as receptor-operated calcium entry (ROCE), is distinct from store-operated calcium entry (SOCE), which is activated by the depletion of intracellular calcium stores.[4] The selectivity of this compound for TRPC3-mediated ROCE over STIM1/Orai1-mediated SOCE makes it a powerful tool to dissect these distinct calcium signaling pathways.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC50 for TRPC3-mediated Ca2+ entry | 0.72 µM | TRPC3-expressing HEK293 cells | Carbachol-stimulated Ca2+ influx measured by Fura-2 | [1][2][3] |

| IC50 for Store-Operated Ca2+ Entry (SOCE) | 13.08 µM | RBL-2H3 cells | Thapsigargin-induced Ca2+ entry | [1][2][3] |

| Selectivity (SOCE IC50 / TRPC3 IC50) | ~18-fold | - | - |

Signaling Pathways

TRPC3-Mediated Receptor-Operated Calcium Entry (ROCE)

The following diagram illustrates the canonical signaling pathway leading to TRPC3 activation and its inhibition by this compound.

References

An In-depth Technical Guide to the Pyr10 Pyrazole Derivative: A Selective TRPC3 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pyr10 pyrazole derivative, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This document details its chemical structure, mechanism of action, and key experimental protocols for its characterization, and presents relevant quantitative data for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound, systematically named N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methylbenzenesulfonamide, is a pyrazole derivative with a molecular weight of 449.37 g/mol . Its chemical formula is C₁₈H₁₃F₆N₃O₂S.

Chemical Structure:

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the TRPC3 ion channel, a non-selective cation channel involved in calcium signaling. It exhibits significantly greater potency for TRPC3-mediated receptor-operated calcium entry (ROCE) over store-operated calcium entry (SOCE), which is primarily mediated by STIM1/Orai1 channels.[1][2][3][4][5] This selectivity allows this compound to be a valuable tool for dissecting the distinct roles of these two major calcium entry pathways in cellular physiology and pathophysiology.

The primary mechanism of action of this compound involves the direct blockade of the TRPC3 channel, thereby inhibiting the influx of Ca²⁺ into the cell upon receptor stimulation. This reduction in intracellular calcium concentration subsequently attenuates downstream signaling cascades, most notably the activation of the Nuclear Factor of Activated T-cells (NFAT).[6]

Below is a diagram illustrating the signaling pathway affected by this compound:

Caption: Signaling pathway of TRPC3 activation and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various cellular systems. The following table summarizes the key IC₅₀ values reported in the literature.

| Parameter | Cell Line | Assay | IC₅₀ (µM) | Reference |

| TRPC3-mediated ROCE | HEK293 cells | Carbachol-stimulated Ca²⁺ influx | 0.72 | [1][2][3][4][5] |

| STIM1/Orai1-mediated SOCE | RBL-2H3 cells | Thapsigargin-induced Ca²⁺ entry | 13.08 | [1][2][3][4] |

Experimental Protocols

Synthesis of this compound

In Vitro Characterization: Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing TRPC3 to assess the inhibitory activity of this compound on ROCE.

Materials:

-

HEK293 cells stably expressing human TRPC3

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated glass coverslips or 96-well plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Carbachol (CCh) or other appropriate GPCR agonist

-

This compound

-

Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Experimental Workflow:

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Procedure:

-

Cell Culture: Seed TRPC3-HEK293 cells onto poly-D-lysine coated glass coverslips or 96-well plates and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin for 24-48 hours.

-

Dye Loading:

-

Wash the cells twice with Ca²⁺-free HBSS.

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

-

Imaging:

-

Place the coverslip or plate in the imaging setup and perfuse with HBSS containing Ca²⁺.

-

Acquire a stable baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Pre-incubate the cells with the desired concentration of this compound or vehicle control for 5-10 minutes.

-

Stimulate the cells with an appropriate concentration of carbachol (e.g., 100 µM) to induce ROCE.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Compare the response in this compound-treated cells to control cells to determine the inhibitory effect.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for measuring TRPC3-mediated currents in TRPC3-HEK293 cells and their inhibition by this compound.

Materials:

-

TRPC3-HEK293 cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette pulling

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

Carbachol

-

This compound

Experimental Workflow:

Caption: Experimental workflow for whole-cell patch-clamp recording.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate TRPC3-HEK293 cells on glass coverslips at a low density to allow for easy access to single cells.

-

Sealing and Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Under visual guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps or a voltage ramp (e.g., -100 mV to +100 mV) to record baseline membrane currents.

-

Perfuse the cell with the external solution containing carbachol to activate TRPC3 channels and record the resulting inward currents.

-

-

Inhibitor Application:

-

While continuously stimulating with carbachol, perfuse the cell with the external solution also containing the desired concentration of this compound.

-

Record the inhibition of the carbachol-induced current.

-

-

Data Analysis:

-

Measure the peak inward current before and after the application of this compound.

-

Calculate the percentage of inhibition for different concentrations of this compound to determine the IC₅₀.

-

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPC3 ion channel. Its selectivity for TRPC3-mediated ROCE over SOCE allows for the precise dissection of these distinct calcium entry pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific cellular and disease models. Further research into the therapeutic potential of this compound and similar pyrazole derivatives is warranted, particularly in the context of diseases where TRPC3 dysregulation is implicated.

References

- 1. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 3. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilizing native nanodiscs to isolate active TRPC3 channels and expand structural analysis capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyr 10 | TRPC Channels | Tocris Bioscience [tocris.com]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

Methodological & Application

Application Notes and Protocols for a Selective TRPC3 Inhibitor in In Vitro Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Pyr10, a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, in in vitro calcium imaging experiments. While not a fluorescent indicator itself, this compound is an invaluable pharmacological tool for dissecting the contribution of TRPC3-mediated calcium influx to cellular signaling pathways. TRPC3 channels are key mediators of receptor-operated calcium entry (ROCE), a distinct process from store-operated calcium entry (SOCE). Understanding the specific roles of these pathways is crucial in various research areas, including neuroscience, cardiovascular physiology, and drug discovery. This compound allows for the specific inhibition of TRPC3, enabling researchers to delineate its function in complex calcium signaling cascades.[1][2][3]

Mechanism of Action

This compound is a pyrazole derivative that acts as a selective antagonist of TRPC3 channels.[2] TRPC3 channels are non-selective cation channels that are activated downstream of G-protein coupled receptor (GPCR) and tyrosine kinase receptor activation.[4][5] This activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, independent of inositol 1,4,5-trisphosphate (IP3) and store depletion.[4][6] By blocking TRPC3, this compound effectively inhibits ROCE, allowing for the isolation and study of other calcium entry mechanisms, such as SOCE, which is mediated by STIM1 and Orai1 proteins.[1]

Data Presentation

The selectivity of this compound is a critical aspect of its utility. The following table summarizes its inhibitory potency on TRPC3-mediated ROCE versus STIM1/Orai1-mediated SOCE.

| Target Channel/Pathway | Cell Model | Measurement | IC50 Value | Selectivity (Fold) |

| TRPC3 (ROCE) | Carbachol-stimulated TRPC3-transfected HEK293 cells | Ca2+ Influx | 0.72 µM | ~18-fold vs. SOCE |

| STIM1/Orai1 (SOCE) | Thapsigargin-induced entry in BRL-2H3 cells | Ca2+ Influx | 13.08 µM | - |

Data compiled from multiple sources.[2]

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the distinct ROCE and SOCE pathways.

Caption: Receptor-Operated Calcium Entry (ROCE) pathway and the inhibitory action of this compound.

Caption: Store-Operated Calcium Entry (SOCE) pathway, which is unaffected by this compound at concentrations selective for TRPC3.

Experimental Protocols